Cas no 71939-50-9 (Dihydroartemisinin)

Dihydroartemisinin is an antimalarial compound derived from artemisinin, exhibiting high efficacy against Plasmodium falciparum and other malaria parasites. Its key advantages include rapid action, potent parasite kill rates, and a favorable safety profile, making it a valuable component in combination therapies for treating uncomplicated malaria.
Dihydroartemisinin structure
Dihydroartemisinin structure
Product Name:Dihydroartemisinin
CAS No:71939-50-9
MF:C15H24O5
MW:284.348065376282
MDL:MFCD00274495
CID:59285
PubChem ID:87561556
Update Time:2025-11-03

Dihydroartemisinin Chemical and Physical Properties

Names and Identifiers

    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-Trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-ol
    • (3r,5as,6r,8as,9r,10r,12r,12ar)-decahydro-3,6,9-trimethyl-3,12-epoxy-12h-pyrano[4,3-j]-1,2-benzodioxepin-10-ol
    • (3r,5as,6r,8as,9r,10s,12r,12ar)-decahydro-3,6,9-trimethyl-3,12-epoxy-12h-pyrano[4,3-j]-1,2-benzodioxepin-10-ol
    • Dihydroarteminisin
    • Dihydroartemisin
    • Alaxin
    • b-Dihydroartemisinin
    • Cotecxin
    • Dihydro Artemisinin
    • Dihydroartemisinin,mixture of α and β isomers
    • (3R,5aS,6R,8aS,9R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol
    • (3R,5aS,6R,8aS,9R,12S,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol
    • Cotexin
    • DHA
    • DHQHS 2
    • Dihydroginghaosu
    • Dihydroqinghaosu
    • dihydroquinghaosu
    • dihyhydroartemisinin
    • Salaxin
    • β-Dihydroartemisinin
    • (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-10-hydroxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin
    • Dihydroartemisinin
    • BN0685
    • (1S,5R,9R,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
    • Dihydro Artemisinin (a,? Mixture)
    • BBL033188
    • STL146329
    • SY058680
    • A916373
    • Q5276420
    • Artenimol
    • 6A9O50735X
    • 81496-82-4
    • DIHYDROARTEMISININ [MI]
    • DIHYDROARTEMISININ [WHO-DD]
    • DTXSID501021652
    • FT-0649320
    • (1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol
    • Dihydroartemisinin, .beta.-
    • .beta.-dihydroartemisinin
    • ARTENIMOLUM [WHO-IP LATIN]
    • (3R,5AS,6R,8AS,9R,10S,12R,12AR)-3,6,9-TRIMETHYLDECAHYDRO-3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL
    • Santecxin
    • GNF-PF-5634
    • HY-N0176
    • AKOS032949625
    • ARTENIMOL [WHO-IP]
    • Dynamax
    • DIHYDROARTEMISININ [USP-RS]
    • Di-hydroqinghaosu
    • EURARTESIM COMPONENT DIHYDROARTEMISININ
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-ol
    • 71939-50-9
    • 3,12-Epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR)-
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR)-
    • ARTENIMOL [MART.]
    • CS-5595
    • BRD-K62213621-001-01-6
    • (3r,5as,6r,8as,9r,10s,12r,12ar)-decahydro-3,6,9-trimethyl-3,12-epoxy-12h-pyrano[4,3-j][1,2]benzodioxepin-10-ol
    • Dihydroartemisinine
    • GTPL9957
    • SCHEMBL17156483
    • CHEBI:135921
    • NS00071253
    • ARTENIMOL [WHO-DD]
    • EN300-7419972
    • Artenimol [INN]
    • (1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-TRIMETHYL-11,14,15,16-TETRAOXATETRACYCLO[10.3.1.0?,(1)(3).0?,(1)(3)]HEXADECAN-10-OL
    • Artenimol (INN)
    • DIHYDROARTEMISININ, BETA-
    • NSC 758682
    • A11600
    • artemisinin, dihydro-
    • P01BE05
    • 98%,mixture of
    • dehydroartemisin
    • Artemisinin, dihydro
    • 3,12-Epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-
    • BJDCWCLMFKKGEE-ISOSDAIHSA-N
    • UNII-6A9O50735X
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol
    • 3,12-Epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-,(3R-(3-alpha,5a-beta,6-beta,8a-beta,9-alpha,10-alpha,12-beta,12aR*)-
    • (3r,5as,6r,8as,9r,10s,12r,12ar)-decahydro-3,6,9-trimethyl-3,12-epoxy-12h-pyrano(4,3-j)(1,2)benzodioxepin-10-ol
    • quinghaosu, dihydro-
    • A and
    • DTXSID5045962
    • DIHYDROARTEMISININ (USP-RS)
    • UNII-X0UIV26ABX
    • I2-dihydroartemisinine
    • Artenimolum
    • DTXCID3025962
    • A isomers
    • ARTENIMOL (MART.)
    • MDL: MFCD00274495
    • Inchi: 1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1
    • InChI Key: BJDCWCLMFKKGEE-ISOSDAIHSA-N
    • SMILES: O1[C@@]23[C@@H]4O[C@@H]([C@H](C)[C@@H]2CC[C@@H](C)[C@@H]3CC[C@@](C)(O1)O4)O

Computed Properties

  • Exact Mass: 284.16200
  • Monoisotopic Mass: 284.16237386 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 284.35
  • XLogP3: 2.5
  • Topological Polar Surface Area: 57.2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.24
  • Melting Point: 153°C(dec.)(lit.)
  • Boiling Point: 375.6°C at 760 mmHg
  • Flash Point: 181 °C
  • Refractive Index: 1.542
  • PSA: 57.15000
  • LogP: 2.18670
  • Merck: 817

Dihydroartemisinin Security Information

Dihydroartemisinin Customs Data

  • HS CODE:29329990

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Dihydroartemisinin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 4 °C; 90 min, 4 °C
1.2 Reagents: Acetic acid Solvents: Methanol ;  pH 5 - 6
Reference
Synthesis of the antimalarial API artemether in a flow reactor
Yaseneva, Polina; et al, Catalysis Today, 2015, 239, 90-96

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 - 5 °C; 45 min, 0 - 5 °C
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized
Reference
Synthesis of novel S-linked dihydroartemisinin derivatives and evaluation of their anticancer activity
Gour, Rajesh; et al, European Journal of Medicinal Chemistry, 2019, 178, 552-570

Dihydroartemisinin Raw materials

Dihydroartemisinin Preparation Products

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Dihydroartemisinin Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Dihydroartemisinin

Dihydroartemisinin (CAS No. 71939-50-9): A Comprehensive Overview of Its Chemistry, Applications, and Recent Research Developments

Dihydroartemisinin, chemically designated as (S)-[1α,3αβ,4αβ,5αβ,6αβ]-2,3-dihydro-1,2-dimethyl-3-(2-propyl-1H-indol-3-yl)-4-(1H-pyrrol-4-yl)-4H-pyran-6-one, is a derivative of artemisinin with significant pharmacological properties. Its chemical structure, characterized by a peroxide bridge and an indole moiety, contributes to its unique biological activity. The compound is identified by the CAS No. 71939-50-9, which serves as a unique identifier in chemical databases and literature. This introduction provides an in-depth exploration of Dihydroartemisinin, its chemical properties, therapeutic applications, and the latest advancements in research.

The synthesis of Dihydroartemisinin involves complex organic transformations, including the reduction of artemisinin's peroxide bridge to enhance stability and bioavailability. The process typically employs catalytic hydrogenation or enzymatic methods to achieve the desired dihydroxylation. The indole ring and the pyrrolidine moiety in its structure are critical for its interaction with biological targets, particularly in antimalarial therapy. The compound's solubility and metabolic profile have been optimized to improve its pharmacokinetic properties, making it a promising candidate for clinical use.

Dihydroartemisinin has gained considerable attention in the field of antimalarial drugs due to its potent activity against Plasmodium species, including drug-resistant strains. Clinical trials have demonstrated its efficacy in reducing malaria symptoms and preventing relapse. The compound's mechanism of action involves the generation of reactive oxygen species (ROS) upon activation by heme, leading to parasite cell death. This property makes it highly effective against both liver and blood stages of malaria infection.

Recent research has focused on enhancing the therapeutic potential of Dihydroartemisinin through structural modifications and combination therapies. Studies have explored its synergistic effects when paired with other antimalarial agents, reducing the risk of resistance development. Additionally, novel delivery systems such as nanoparticles and liposomes have been investigated to improve drug delivery efficiency and target specificity. These advancements aim to address the challenges posed by malaria resistance and improve patient outcomes.

Beyond its antimalarial applications, Dihydroartemisinin has shown promise in other therapeutic areas. Preliminary studies have examined its potential in treating cancer by inducing apoptosis and inhibiting tumor growth. The compound's ability to generate ROS has been linked to its cytotoxic effects on cancer cells. Furthermore, research has explored its anti-inflammatory properties, suggesting potential benefits in managing chronic inflammatory diseases such as rheumatoid arthritis.

The chemical stability of Dihydroartemisinin is a critical factor in its formulation and storage. The peroxide bridge is sensitive to light and heat, necessitating careful handling under controlled conditions. Pharmaceutical formulations often incorporate stabilizers and protective coatings to maintain efficacy during storage and transport. Advances in synthetic chemistry have led to more efficient methods for producing high-purity Dihydroartemisinin, reducing costs and improving accessibility for therapeutic use.

Regulatory considerations play a significant role in the development and commercialization of Dihydroartemisinin. Regulatory agencies require rigorous testing to ensure safety and efficacy before approval for clinical use. Good Manufacturing Practices (GMP) are followed to ensure consistent quality control throughout production processes. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies have facilitated the rapid advancement of Dihydroartemisinin from laboratory research to clinical application.

The future of Dihydroartemisinin research lies in expanding its therapeutic applications and optimizing its delivery systems. Ongoing studies aim to explore its potential in treating neglected tropical diseases and developing next-generation antimalarial drugs with improved efficacy and reduced side effects. Additionally, computational modeling and artificial intelligence are being leveraged to predict new derivatives with enhanced pharmacological properties.

In conclusion, Dihydroartemisinin (CAS No. 71939-50-9) is a versatile compound with significant therapeutic potential in antimalarial therapy and other medical applications. Its unique chemical structure, combined with recent advancements in synthetic chemistry and drug delivery systems, positions it as a key player in addressing global health challenges. Continued research efforts will further elucidate its mechanisms of action and expand its range of applications.

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